molecular formula C11H8ClNO3 B3031718 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 641993-09-1

5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B3031718
CAS No.: 641993-09-1
M. Wt: 237.64 g/mol
InChI Key: ODWHMFQIJMCAAU-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with a chlorine atom at the 5-position, a hydroxyl group at the 4-position, a methyl group at the 8-position, and a carboxylic acid group at the 3-position. Its unique structure imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-nitrobenzoic acid, a series of reactions including nitration, reduction, and cyclization can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group in precursor compounds can be reduced to an amine, which is crucial in the synthesis of the quinoline core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial DNA synthesis.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes. The hydroxyl and carboxylic acid groups play crucial roles in binding to target enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid
  • 8-Methylquinoline-3-carboxylic acid
  • 5-Chloroquinoline-3-carboxylic acid

Comparison: 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. Compared to 4-Hydroxyquinoline-3-carboxylic acid, the presence of the chlorine atom enhances its antimicrobial properties. The methyl group at the 8-position increases its lipophilicity, potentially improving its bioavailability compared to non-methylated analogs.

Properties

IUPAC Name

5-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHMFQIJMCAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390802
Record name 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641993-09-1
Record name 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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